molecular formula C18H24N6O B12238596 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B12238596
M. Wt: 340.4 g/mol
InChI Key: BIUWEHYKRCTWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidine, oxadiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves multiple steps:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Synthesis of the oxadiazole ring: This can be done through the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling with piperazine: The final step involves the coupling of the synthesized intermediates with piperazine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
  • 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

Uniqueness: The uniqueness of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H24N6O/c1-12-21-22-16(25-12)11-23-7-9-24(10-8-23)18-14-3-2-4-15(14)19-17(20-18)13-5-6-13/h13H,2-11H2,1H3

InChI Key

BIUWEHYKRCTWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.